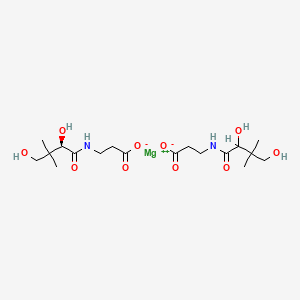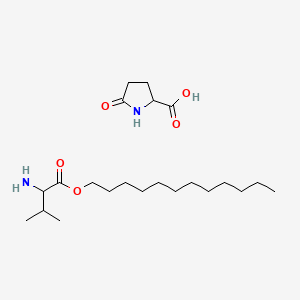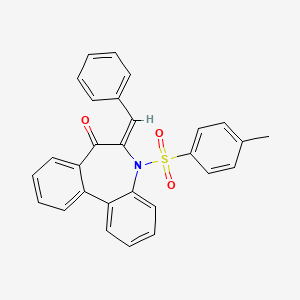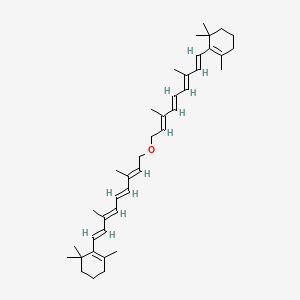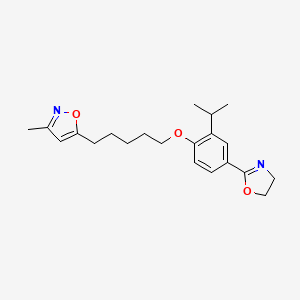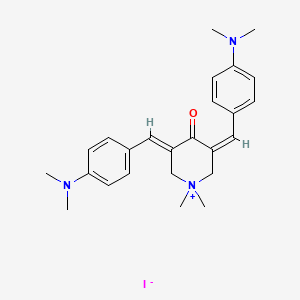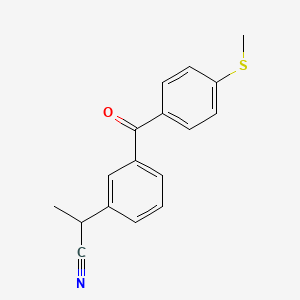
2-(3-(4-(Methylthio)benzoyl)phenyl)propiononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-158-0, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia under high temperature and pressure conditions. The reaction typically proceeds as follows:
C2H4N4+NH3→C3H6N6
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine-2,4,6-triamine often involves large-scale reactors where dicyandiamide and ammonia are combined under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various triazine derivatives, while substitution reactions can introduce different functional groups into the triazine ring.
Applications De Recherche Scientifique
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, adhesives, and other industrial materials.
Mécanisme D'action
The mechanism by which 1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound can also interact with various enzymes and proteins, affecting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as melamine and cyanuric acid. While all these compounds share a triazine ring structure, they differ in their functional groups and specific applications. For instance:
Melamine: Used primarily in the production of melamine resins and laminates.
Cyanuric Acid: Commonly used in swimming pool water treatment as a stabilizer for chlorine.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatility and wide range of applications across different fields.
Propriétés
Numéro CAS |
93778-23-5 |
|---|---|
Formule moléculaire |
C17H15NOS |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-[3-(4-methylsulfanylbenzoyl)phenyl]propanenitrile |
InChI |
InChI=1S/C17H15NOS/c1-12(11-18)14-4-3-5-15(10-14)17(19)13-6-8-16(20-2)9-7-13/h3-10,12H,1-2H3 |
Clé InChI |
VDFWINOWYAVRQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


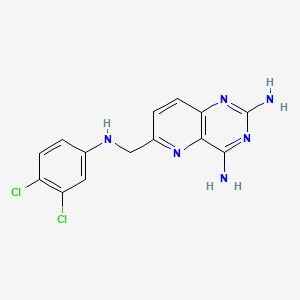
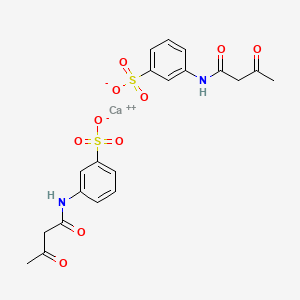
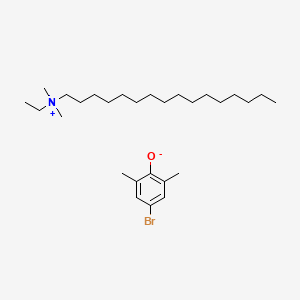
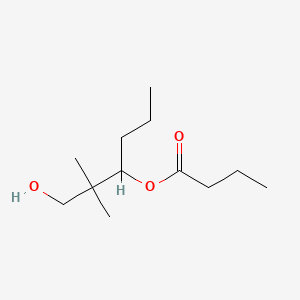
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)



